molecular formula C15H11FO4 B6406198 2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid CAS No. 1261955-70-7

2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6406198
CAS No.: 1261955-70-7
M. Wt: 274.24 g/mol
InChI Key: GOCFTACAZZXNKV-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid is an organic compound with a molecular formula of C15H11FO4 This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorotoluene.

    Nitration: The first step involves nitration of 2-fluorotoluene to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization and Sandmeyer Reaction: The amino group is diazotized and then replaced with a carboxyl group using the Sandmeyer reaction.

    Methylation: Finally, the methyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 5-(5-Carboxy-2-fluorophenyl)-2-methylphenol

Uniqueness

2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid is unique due to the specific positioning of the carboxylic acid, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5-carboxy-2-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-3-2-4-10(13(8)15(19)20)11-7-9(14(17)18)5-6-12(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFTACAZZXNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690948
Record name 6'-Fluoro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-70-7
Record name 6'-Fluoro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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